Differential Apoptosis-Inducing Efficacy of Methylselenocysteine vs. Selenomethionine in Human Cancer Cells
Methylselenocysteine demonstrates markedly different efficacy in inducing apoptosis compared to selenomethionine across multiple human cancer cell lines. This differential sensitivity is not a uniform effect but is dependent on the specific cancer type, underscoring the need for compound-specific selection in research [1]. The data highlight that MSC and SeMet are not interchangeable; their activity profiles diverge significantly based on cellular context [2].
| Evidence Dimension | Apoptosis Induction |
|---|---|
| Target Compound Data | MSC increased apoptotic cells in p53-mutated HSC-3 cells; also induced apoptosis in breast carcinoma cells at concentrations as low as 0.113 µM Se. |
| Comparator Or Baseline | Selenomethionine (SeMet) increased apoptotic cells in p53-positive A549 cells; both compounds tested in parallel on the same panel of cell lines. |
| Quantified Difference | Qualitative difference in cell line sensitivity: MSC active in p53-mutated HSC-3, SeMet active in p53-positive A549. In breast carcinoma cells, both induced apoptosis at 0.113 µM Se. |
| Conditions | In vitro assessment of human cancer cell lines (HSC-3, A549, breast carcinoma) using cell-death detection immunoassay. |
Why This Matters
This differential p53-dependent sensitivity indicates that the choice between MSC and SeMet is not a matter of potency but of mechanistic targeting, which is critical for experimental reproducibility and for developing targeted chemopreventive strategies.
- [1] Suzuki M, Endo M, Shinohara F, Echigo S, Rikiishi H. Differential apoptotic response of human cancer cells to organoselenium compounds. Cancer Chemother Pharmacol. 2010;66(3):475-484. View Source
- [2] Jariwalla RJ, Gangapurkar B, Nakamura D. Differential sensitivity of various human tumour-derived cell types to apoptosis by organic derivatives of selenium. Br J Nutr. 2009;101(2):182-189. View Source
